
Chlorpromazine hydrochloride
Overview
Description
Chlorpromazine hydrochloride is a potent synthetic tranquilizing drug that acts selectively upon the higher centers in the brain as a depressant of the central nervous system. It is primarily used to treat psychotic disorders such as schizophrenia, bipolar disorder, severe behavioral problems in children, nausea and vomiting, anxiety before surgery, and persistent hiccups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpromazine hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base such as sodium amide. This reaction forms chlorpromazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves blending chlorpromazine with microcrystalline cellulose, lactose monohydrate, pre-gelatinized starch, colloidal silicon dioxide, and magnesium stearate under specific conditions. The mixture is then screened and compressed to obtain the final pharmaceutical formulation .
Chemical Reactions Analysis
Types of Reactions
Chlorpromazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions include chlorpromazine sulfoxide (oxidation), reduced chlorpromazine (reduction), and various substituted derivatives (substitution) .
Scientific Research Applications
Medical Uses
Chlorpromazine hydrochloride is indicated for several medical conditions, including:
- Psychotic Disorders : Primarily used for the treatment of schizophrenia, chlorpromazine helps alleviate both positive symptoms (hallucinations and delusions) and negative symptoms (apathy and lack of emotion) .
- Bipolar Disorder : Effective in managing acute manic episodes, chlorpromazine stabilizes mood and reduces excessive energy levels .
- Acute Agitation : It is utilized to control severe agitation and aggressive behavior, particularly in emergency settings .
- Nausea and Vomiting : Chlorpromazine is effective against nausea associated with surgery, chemotherapy, and terminal illnesses .
- Persistent Hiccups : The drug is FDA-approved for treating persistent singultus (chronic hiccups) lasting more than 48 hours .
- Adjunct Treatment : It serves as an adjunct in the treatment of tetanus and acute intermittent porphyria .
Table 1: Summary of Medical Indications for this compound
Condition | Description |
---|---|
Schizophrenia | Management of both positive and negative symptoms |
Bipolar Disorder | Control of acute manic episodes |
Acute Agitation | Control of severe agitation and aggressive behavior |
Nausea and Vomiting | Treatment for nausea related to surgery or chemotherapy |
Persistent Hiccups | Treatment for hiccups lasting over 48 hours |
Adjunct Treatment | Used in tetanus and acute intermittent porphyria |
Antiparasitic Effects
Recent studies have explored the repurposing of this compound for treating neglected tropical diseases such as Chagas disease. Research indicates that chlorpromazine exhibits growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that chlorpromazine can be combined with other FDA-approved drugs to enhance therapeutic efficacy against this parasite. For instance, combinations with other compounds have demonstrated synergistic effects, improving treatment outcomes in murine models .
Antifungal Activity
Chlorpromazine has also been investigated for its antifungal properties. Studies have demonstrated that it possesses in vitro antifungal activity against various fungal strains. This finding suggests potential applications in treating fungal infections, particularly in immunocompromised patients who are at higher risk for such infections .
Case Study 1: Schizophrenia Management
A systematic review involving multiple trials assessed the effectiveness of chlorpromazine compared to placebo in treating schizophrenia. Results indicated that patients receiving chlorpromazine experienced significantly fewer relapses over a follow-up period of up to two years. However, the review also highlighted the severe side effects associated with long-term use, necessitating careful monitoring and management .
Case Study 2: Chagas Disease Treatment
In a study aimed at repurposing existing medications for Chagas disease, researchers found that chlorpromazine combined with other drugs showed enhanced efficacy in reducing parasitemia in infected mice. This study emphasizes the potential of using established medications like chlorpromazine to develop new therapeutic strategies for diseases lacking effective treatments .
Mechanism of Action
Chlorpromazine hydrochloride primarily acts as a dopamine receptor antagonist. It binds to and blocks dopamine receptors in the brain, particularly the D2 receptors, reducing the activity of dopamine signaling pathways. This action is believed to be responsible for its antipsychotic effects. Additionally, this compound exhibits antiserotonergic and antihistaminergic properties, contributing to its overall therapeutic profile .
Comparison with Similar Compounds
Chlorpromazine hydrochloride belongs to the phenothiazine class of antipsychotic drugs. Similar compounds include:
Promazine: Another phenothiazine antipsychotic with a similar mechanism of action but less potent than chlorpromazine.
Thioridazine: A phenothiazine derivative with similar antipsychotic properties but a different side effect profile.
Fluphenazine: A more potent phenothiazine antipsychotic used for the treatment of schizophrenia.
This compound is unique due to its broad therapeutic applications, including its use in treating severe behavioral problems in children and its effectiveness in controlling nausea and vomiting .
Biological Activity
Chlorpromazine hydrochloride is a first-generation antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It was the first antipsychotic drug introduced in the 1950s and remains a cornerstone in psychiatric treatment. This article delves into its biological activity, pharmacological properties, and associated clinical findings, supported by data tables and case studies.
Pharmacological Mechanism
Chlorpromazine acts as a dopamine receptor antagonist , primarily targeting the D2 subtype, but it also interacts with various other neurotransmitter systems. Its broad receptor profile includes:
- Dopaminergic receptors : Antagonizes D1, D2, D3, and D4 receptors, leading to reduced dopaminergic activity, which is beneficial for alleviating psychotic symptoms.
- Serotonergic receptors : Blocks 5-HT1 and 5-HT2 receptors, contributing to its anxiolytic and antidepressant effects while potentially causing weight gain and sedation.
- Histaminergic receptors : Antagonism of H1 receptors results in sedation and antiemetic effects.
- Adrenergic receptors : Exhibits antiadrenergic properties, leading to hypotension and reflex tachycardia.
- Muscarinic receptors : Causes anticholinergic side effects such as dry mouth and constipation.
This multi-receptor interaction is often described as making chlorpromazine a "dirty drug," as it can lead to diverse therapeutic effects as well as adverse reactions .
Table 1: Receptor Binding Affinity of Chlorpromazine
Receptor Type | Action | Effects |
---|---|---|
D1 | Antagonist | Reduced dopaminergic activity |
D2 | Antagonist | Alleviation of psychotic symptoms |
5-HT1/5-HT2 | Antagonist | Anxiolytic effects; potential weight gain |
H1 | Antagonist | Sedation; antiemetic effects |
Alpha-adrenergic | Antagonist | Hypotension; reflex tachycardia |
Muscarinic | Antagonist | Anticholinergic side effects |
Case Study 1: Chlorpromazine-Induced Venous Thromboembolism
A notable case report documented a patient treated with chlorpromazine for acute mania who developed pulmonary embolism (PE). The patient exhibited severe agitation requiring high doses of chlorpromazine. Following four days of treatment, she experienced respiratory distress and was diagnosed with PE. This case highlights the potential risks associated with chlorpromazine, including venous thromboembolism (VTE), particularly in patients with prolonged immobility .
Case Study 2: Chlorpromazine in Terminal Care
In another study involving terminally ill patients, chlorpromazine was administered to manage restlessness and dyspnea. Dosages ranged from 13 to 150 mg/day intravenously or 12 to 300 mg/day rectally over a mean duration of two days. The results indicated effective symptom management without significant adverse effects, suggesting chlorpromazine's utility in palliative care settings .
Table 2: Summary of Clinical Findings
Study Type | Findings |
---|---|
Venous Thromboembolism | Association with high-dose chlorpromazine use |
Terminal Care | Effective in managing symptoms without major side effects |
Toxicity and Carcinogenicity Studies
Research into the toxicity of chlorpromazine has shown that it is not carcinogenic at tolerated doses. A study using p53 heterozygous mice indicated no significant increase in tumor incidence after administration of chlorpromazine over an extended period. However, there were observations of minimal uterine and ovarian atrophy at higher doses .
Table 3: Toxicity Study Results
Dose (mg/kg) | Observations |
---|---|
10 | No tumors detected |
20 | High mortality due to sedative effects |
40 | Poor tolerance observed |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying chlorpromazine hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard techniques. For HPLC, prepare a sample solution by dissolving powdered tablets in ethanol (95%), filter, and compare peak areas (e.g., λ = 254 nm) against a reference standard . For TLC, use silica gel plates with ethyl acetate-diethylamine (50:1) as the mobile phase. Spot 5 µL of sample and standard solutions, develop twice over 10 cm, and analyze under UV light (254 nm) . UV-Vis spectrophotometry (e.g., phenol red at pH 3) is also validated for cost-effective quality control .
Q. How is the dissolution rate of this compound tablets determined?
- Methodological Answer :
Dissolve tablets in a medium (e.g., simulated gastric fluid), filter, and dilute to 100 mL. Use HPLC to measure peak areas (AT for sample, AS for standard). Calculate dissolution rate (%) as:
Where = standard weight, = labeled tablet content, = dilution volume, and = initial volume . A minimum of 75% dissolution in 60 minutes is typical .
Q. What stability considerations are critical for this compound in injectable formulations?
- Methodological Answer : Maintain pH between 4.0–6.5 to prevent precipitation. Avoid incompatibilities with aminophylline, barbiturates, or morphine sulfate, which alter pH or cause chemical interactions . Store at 4°C in airtight containers to minimize degradation .
Advanced Research Questions
Q. How can impurities in this compound be profiled and quantified?
- Methodological Answer : Use TLC-densitometry with silica gel plates and a methanol-ammonia (100:1.5) mobile phase. Detect impurities at 254 nm and quantify via linear regression (R² > 0.99). Limit impurities to <0.1% using calibration curves over 0.1–2.0 µg/spot .
Q. What advanced spectral methods enable simultaneous determination of chlorpromazine and promethazine hydrochlorides?
- Methodological Answer : Resonance Rayleigh Scattering (RRS) with ammonium molybdate forms ion-association complexes. Measure RRS intensity at 365 nm, with linear ranges of 0.03–2.4 mg/L for both drugs. Detection limits: 4.5 µg/L (chlorpromazine) and 7.7 µg/L (promethazine) . Validate using serum and urine matrices with recovery rates of 98–102% .
Q. How do pharmacokinetic interactions affect this compound plasma levels?
- Methodological Answer : Conduct crossover studies with co-administered drugs (e.g., trihexyphenidyl). Use HPLC to measure steady-state plasma levels. No significant changes were observed in chlorpromazine levels with antiparkinsonian agents, suggesting minimal metabolic interference .
Q. What methodologies are used to study this compound metabolites like 7-hydroxy chlorpromazine?
- Methodological Answer : Isolate metabolites via liquid-liquid extraction (ethyl acetate) and analyze using LC-MS/MS. Quantify 7-hydroxy chlorpromazine in rat plasma, noting its prolactin-elevating effects at 5 mg/kg doses .
Q. Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S.ClH, C17H20Cl2N2S | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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DSSTOX Substance ID |
DTXSID7024827 | |
Record name | Chlorpromazine hydrochloride | |
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Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992) | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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CAS No. |
69-09-0 | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Record name | Chlorpromazine hydrochloride | |
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Record name | Chlorpromazine hydrochloride [USP:BAN:JAN] | |
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Record name | Chlorpromazine hydrochloride | |
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Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
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Record name | Chlorpromazine hydrochloride | |
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Record name | Chlorpromazine hydrochloride | |
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Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Melting Point |
378 to 385 °F (decomposes) (NTP, 1992) | |
Record name | CHLORPROMAZINE HYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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